3,4'-Dichlorobenzhydrol
Description
3,4'-Dichlorobenzhydrol (CAS: Not explicitly listed in evidence; possible nomenclature ambiguity exists) is a chlorinated benzhydrol derivative. Structurally, it consists of two benzene rings connected by a central carbon bearing a hydroxyl group, with chlorine substituents at the 3-position of one ring and the 4'-position of the other.
Key properties of benzhydrol derivatives include:
Properties
CAS No. |
68240-78-8; 842140-75-4 |
|---|---|
Molecular Formula |
C13H10Cl2O |
Molecular Weight |
253.12 |
IUPAC Name |
(3-chlorophenyl)-(4-chlorophenyl)methanol |
InChI |
InChI=1S/C13H10Cl2O/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8,13,16H |
InChI Key |
POZLIZQAIMSSHZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C(C2=CC=C(C=C2)Cl)O |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The position of chlorine substituents significantly impacts physicochemical properties. A comparative analysis is provided below:
*Rationale: Symmetric isomers (e.g., 4,4'-) typically exhibit higher melting points due to enhanced crystal lattice stability compared to asymmetric isomers (e.g., 3,4'- or 2,4'-) .
Environmental Fate and Degradation
Dichlorobenzhydrol isomers are recognized as environmental degradates of dicofol , a pesticide. Key findings include:
- 4,4'-Dichlorobenzhydrol: A major degradate of dicofol, forming alongside dichlorobenzophenone (DCBP) and chlorobenzoic acid (CBA) .
- This compound: Limited data on environmental prevalence, but asymmetric substitution may reduce persistence compared to 4,4'-isomer due to lower thermodynamic stability .
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